Fenoxaprop

描述

Fenoxaprop is a post-emergence herbicide primarily used to control annual and perennial grasses. It is a chiral molecule that exists in both R- and S-forms, with this compound-P being the R-isomer. This compound has low aqueous solubility and low volatility. It is not persistent in soils but may persist in water systems under certain conditions .

准备方法

Fenoxaprop-P-ethyl, the active form of this compound, is synthesized through a series of chemical reactions. The synthetic route involves the esterification of ®-2-[4-(6-chlorobenzoxazol-2-yloxy) phenoxy]propionic acid with ethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid under reflux conditions . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to ensure the chemical and enantiomeric purity of the product .

化学反应分析

Fenoxaprop undergoes several types of chemical reactions, including:

Hydrolysis: This compound-P-ethyl is hydrolyzed to this compound-P, which is the active form of the compound.

Oxidation: This reaction can occur under specific conditions, leading to the formation of various metabolites.

Reduction: Although less common, reduction reactions can also occur, altering the chemical structure of this compound.

Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new compounds.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions are typically more polar and less toxic than the parent compound .

科学研究应用

Efficacy in Weed Control

Fenoxaprop-P-ethyl is noted for its selective action against specific grass species while being less harmful to broadleaf crops. Research has demonstrated its effectiveness in various conditions:

- Post-Emergence Application : It is applied after the emergence of weeds and crops, targeting actively growing plants.

- Application Rates : Typical application rates range from 1.0 L/ha under optimal conditions .

Efficacy Data Table

| Crop | Weeds Controlled | Application Rate (L/ha) | Efficacy (%) |

|---|---|---|---|

| Wheat | Wild oats, barnyard grass | 1.0 | >90 |

| Barley | Foxtail species, annual meadow-grass | 1.0 | >85 |

| Triticale | Johnsongrass, smooth crabgrass | 1.0 | >80 |

Resistance Mechanisms

Research has identified several mechanisms by which certain weed populations develop resistance to this compound-P-ethyl:

- Target Site Resistance : Mutations in the acetyl-CoA carboxylase (ACCase) gene have been implicated in resistance among some biotypes .

- Metabolic Resistance : Enhanced metabolism through cytochrome P450 enzymes and glutathione-S-transferases has been observed in resistant populations .

Resistance Case Study

A study on Alopecurus japonicus revealed a significant increase in resistance levels to this compound-P-ethyl, with a resistance index of 44.8 compared to susceptible populations. This highlights the need for integrated weed management strategies to mitigate resistance development .

Environmental Impact

This compound-P-ethyl exhibits low toxicity to mammals and birds but is toxic to aquatic organisms. Its environmental profile includes:

- Soil Mobility : Low mobility and quick degradation in soil minimize long-term environmental impacts.

- Aquatic Ecosystems : Direct application to water bodies should be avoided due to potential contamination risks .

Future Research Directions

Future studies are focusing on improving the selectivity of this compound formulations through chemical modifications. For instance, research on this compound-P-ethyl-amino acid ester conjugates has shown enhanced selectivity towards barnyard grass while reducing phytotoxicity to rice .

作用机制

Fenoxaprop exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses. This inhibition leads to the disruption of lipid synthesis at the root and shoot meristems, ultimately causing plant death . The molecular targets involved include the ACCase enzyme, and the pathways affected are those related to fatty acid biosynthesis .

相似化合物的比较

Fenoxaprop belongs to the aryloxyphenoxypropionate class of herbicides, which also includes compounds like sethoxydim, clethodim, and pinoxaden. Compared to these similar compounds, this compound is unique in its chiral nature and specific inhibition of the R-isomer . Other similar compounds include:

Sethoxydim: Another ACCase inhibitor used for controlling grass weeds.

Clethodim: Known for its effectiveness against a broad spectrum of grass species.

Pinoxaden: A newer herbicide with a similar mode of action but different chemical structure.

This compound’s uniqueness lies in its specific isomeric form and its application in a wide range of crops, making it a versatile and valuable herbicide in agricultural practices .

生物活性

Fenoxaprop-P-ethyl (FPE) is a selective herbicide belonging to the aryloxyphenoxypropionate (APP) class, primarily used for controlling grassy weeds in various crops. Its biological activity is characterized by its mechanism of action, efficacy against specific weed species, and implications for human health and environmental safety.

This compound exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants. This inhibition disrupts the normal growth and development of target weeds, leading to their eventual death. Notably, FPE also inhibits ACCase in mammalian liver cells, which can result in reversible hepatic toxicity under certain conditions .

Selectivity and Phloem Mobility

Research indicates that this compound demonstrates significant selectivity towards certain weed species, particularly barnyard grass (Echinochloa crusgalli), while exhibiting reduced phytotoxicity to crops like rice (Brassica campestris). A study reported that modified derivatives of this compound showed enhanced herbicidal activity against barnyard grass with improved safety profiles for rice, suggesting that phloem mobility plays a crucial role in its selectivity .

Table 1: Herbicidal Activity of this compound and Derivatives

| Compound | Target Weed | Phytotoxicity to Rice | Herbicidal Activity Increase |

|---|---|---|---|

| This compound | Barnyard grass | Low | - |

| Compound 3d | Barnyard grass | Significantly lower | 50% |

Resistance Mechanisms

The emergence of herbicide-resistant weed populations poses a significant challenge in agriculture. A study on the resistant population of A. japonicus revealed that enhanced metabolic resistance to this compound is mediated through cytochrome P450 enzymes. The resistant strains exhibited a higher GR50 value (350.6 g a.i./ha) compared to susceptible strains (7.8 g a.i./ha), indicating a 44.8-fold increase in resistance .

Table 2: Resistance Testing Results

| Population Type | Treatment | GR50 (g a.i./ha) | Resistance Index |

|---|---|---|---|

| Resistant (R) | This compound-P-ethyl | 350.6 (33) | 44.8 |

| Susceptible (S) | This compound-P-ethyl | 7.8 (0.5) | 1.0 |

Case Studies on Human Toxicity

While this compound is primarily studied for its agricultural applications, human exposure cases provide insights into its toxicity profile. A case series from Sri Lanka involving patients who ingested a combination herbicide containing this compound reported no fatalities, contrasting sharply with other herbicides like paraquat and glyphosate, which have higher associated mortality rates .

Another case highlighted a 35-year-old male who presented with altered sensorium following this compound exposure, ultimately leading to acute myocardial infarction despite medical intervention . These cases suggest that while this compound may be relatively safe compared to other herbicides, acute poisoning can still lead to severe health outcomes.

Environmental Impact and Degradation

Research into the environmental fate of this compound indicates that certain bacterial consortia are capable of degrading it effectively. This bioremediation potential is crucial for mitigating the environmental impact of herbicide use in agriculture .

Table 3: Bacterial Consortium Effectiveness

| Bacterial Consortium | Degradation Rate (%) |

|---|---|

| ME-1 | High |

| Other Consortia | Variable |

属性

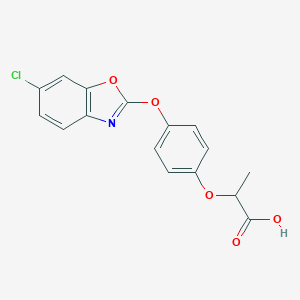

IUPAC Name |

2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPOHAUSNPTFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058224 | |

| Record name | Fenoxaprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95617-09-7 | |

| Record name | Fenoxaprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95617-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxaprop [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095617097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxaprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, (RS)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXAPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMB74WE9LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。